Valemetostat tosylate

Vue d'ensemble

Description

Valemetostat Tosylate is the tosylate form of valemetostat, an orally available selective inhibitor of the histone lysine methyltransferases enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), with potential antineoplastic activity. Upon oral administration, valemetostat selectively inhibits the activity of both wild-type and mutated forms of EZH1 and EZH2. Inhibition of EZH1/2 specifically prevents the methylation of lysine 27 on histone H3 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways, enhances transcription of certain target genes, and results in decreased proliferation of EZH1/2-expressing cancer cells. EZH1/2, histone lysine methyltransferase (HMT) class enzymes and catalytic subunits of the polycomb repressive complex 2 (PRC2), are overexpressed or mutated in a variety of cancer cells and play key roles in tumor cell proliferation, progression, stem cell self-renewal and migration.

Activité Biologique

Valemetostat tosylate, also known as DS-3201b, is a novel oral compound that acts as a dual inhibitor of enhancer of zeste homolog (EZH) 2 and EZH1. These proteins are histone methyltransferases that play significant roles in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). The inhibition of these enzymes by valemetostat leads to the reactivation of silenced genes, which is particularly relevant in the context of various hematological malignancies.

This compound exerts its biological effects primarily through the inhibition of EZH2 and EZH1, leading to a decrease in H3K27me3 levels. This reduction in histone methylation alters gene expression patterns associated with cancer pathways, enhancing the transcription of target genes that are often silenced in malignant cells. Preclinical studies have shown that valemetostat has a stronger antiproliferative effect on cancer cell lines compared to selective EZH2 inhibitors .

In Vitro Studies

In vitro studies demonstrated that valemetostat effectively inhibited the proliferation of various hematological cancer cell lines, including:

- Non-Hodgkin Lymphoma (NHL) : GI50 values were reported to be less than 100 nM.

- Acute Myeloid Leukemia (AML) : Valemetostat induced differentiation and apoptosis in AML cell lines, showing effects comparable to genetic depletion of EZH1/2.

- Adult T-Cell Leukemia/Lymphoma (ATL) : The compound showed significant antiproliferative activity against ATL cell lines .

In Vivo Studies

In animal models, oral administration of valemetostat resulted in:

- Reduced leukemia stem cells : This impairment was associated with prolonged survival in AML mouse models.

- Tumor growth inhibition : Valemetostat significantly reduced tumor growth in patient-derived xenograft models for ATL and diffuse large B-cell lymphoma (DLBCL) .

Clinical Trials

Valemetostat has undergone several clinical trials, including:

- Phase I Trials : These trials focused on assessing safety and pharmacokinetics, showing that co-administration with CYP3A inhibitors like itraconazole significantly increased plasma concentrations of valemetostat .

- Phase II Trials : Results indicated promising response rates in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) and adult T-cell leukemia/lymphoma (ATLL), with durable responses observed .

Efficacy and Safety Profile

The efficacy data from clinical studies suggest that valemetostat provides a clinically meaningful benefit for patients with relapsed or refractory PTCL. Common adverse events reported include thrombocytopenia, anemia, and alopecia; however, these were generally manageable without treatment discontinuation .

Table: Summary of Clinical Findings

| Study Type | Population | Key Findings | Adverse Events |

|---|---|---|---|

| Phase I | Healthy volunteers | Increased Cmax by 2.9-fold with itraconazole | No grade ≥3 adverse events reported |

| Phase II | R/R PTCL patients | Durable responses with median DOR > 1.5 years | Thrombocytopenia, anemia |

| Phase II | R/R ATLL patients | Promising response rates | Manageable cytopenias |

Applications De Recherche Scientifique

Peripheral T-Cell Lymphoma (PTCL)

Valemetostat tosylate has shown significant promise in treating relapsed or refractory peripheral T-cell lymphoma. The VALENTINE-PTCL01 study demonstrated that valemetostat led to durable responses in patients with this aggressive form of lymphoma. Key findings from this phase 2 clinical trial include:

- Overall Response Rate : 43.7% among 119 evaluated patients.

- Complete Response : Achieved by 14.3% of patients.

- Partial Response : Observed in 29.4% of patients.

- Median Duration of Response : 11.9 months.

- Adverse Events : Commonly reported events included cytopenias, especially thrombocytopenia .

Adult T-Cell Leukemia/Lymphoma (ATL)

In Japan, this compound received approval for treating relapsed or refractory adult T-cell leukemia/lymphoma in September 2022. The drug's efficacy was highlighted in a pivotal phase 2 trial where:

- Overall Response Rate : Achieved an impressive 48% in a cohort with prior treatment failures.

- Patients had a median age of 69 years and had received multiple prior lines of therapy .

Case Studies and Research Findings

Several case studies have illustrated the effectiveness of valemetostat in real-world settings:

- A study involving patients with relapsed/refractory peripheral T-cell lymphoma reported that after a median treatment duration of 18 weeks, some patients continued to respond positively even after extensive prior therapies .

- Another case highlighted the compound's ability to induce apoptosis in various non-Hodgkin lymphoma cell lines, demonstrating its potential across different cancer types .

Comparative Efficacy

The following table summarizes key findings from clinical trials involving this compound compared to other treatments for hematological malignancies:

| Study/Trial | Disease Type | Overall Response Rate | Complete Response | Median Duration of Response | Notable Adverse Events |

|---|---|---|---|---|---|

| VALENTINE-PTCL01 | Peripheral T-Cell Lymphoma | 43.7% | 14.3% | 11.9 months | Thrombocytopenia |

| Pivotal Phase 2 ATL Trial | Adult T-Cell Leukemia/Lymphoma | 48% | Not specified | Not specified | Cytopenias |

Propriétés

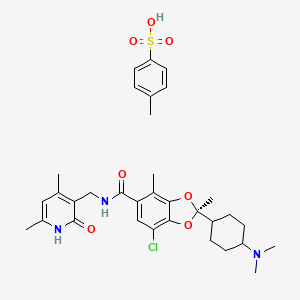

IUPAC Name |

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBKGJUYSLVFPF-RRKMXGHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809336-93-3 | |

| Record name | Valemetostat tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALEMETOSTAT TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N79I7X5II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.